1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with a 4-fluorobenzyl and a p-tolyl group, along with an aldehyde functional group at the 4-position. The presence of these substituents enhances its potential for various applications in medicinal chemistry.
The synthesis of 1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde has been reported in several studies focusing on novel pyrazole derivatives. These studies highlight various synthetic pathways, characterization techniques, and biological evaluations of related compounds, contributing to the understanding of this specific compound's properties and potential uses .
This compound can be classified as:
The synthesis of 1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a well-established method for introducing aldehyde groups into aromatic compounds. The general procedure includes:
1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions typical for aldehydes and pyrazoles:
These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the aldehyde functional group, making it susceptible to nucleophilic attack.
The mechanism of action for compounds like 1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that similar pyrazole derivatives exhibit significant anti-inflammatory effects in animal models, suggesting that this compound may share similar mechanisms .
Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the compound. Characteristic peaks in IR spectra include those corresponding to C=O (aldehyde) around 1670 cm⁻¹ and aromatic C-H stretches around 3100 cm⁻¹ .
The applications of 1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde are primarily in scientific research:
Research continues into expanding the applications of such pyrazole derivatives due to their promising biological activities .
Pyrazole-carbaldehydes represent a critical class of heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms and an aldehyde functional group at the 4-position. These derivatives serve as versatile intermediates in drug discovery due to their synthetic flexibility, enabling the construction of complex bioactive molecules. The strategic incorporation of fluorinated and alkylated aryl substituents—such as 4-fluorobenzyl and p-tolyl groups—enhances pharmacokinetic properties and target specificity. This hybrid design leverages the electron-withdrawing effects of fluorine to modulate aromatic ring electronics and the steric contributions of methyl groups to optimize receptor binding. The subject compound exemplifies this approach, combining three pharmacophoric elements: a pyrazole core, aldehyde linker, and tailored aryl substituents, positioning it as a privileged scaffold in oncology and inflammation therapeutics [3] [6].
Property | Value |
---|---|
IUPAC Name | 1-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde |
Molecular Formula | C₁₇H₁₃FN₂O |
Molecular Weight | 280.30 g/mol |
CAS Registry Number | Not specified in sources |
SMILES Notation | O=CC1=CN(Cc2ccc(F)cc3)N=C1C4=CC=C(C)C=C4 |
Key Functional Groups | Pyrazole ring, aldehyde, fluorobenzyl, p-tolyl |
Pyrazole derivatives are integral to prostate cancer therapeutics due to their capacity to disrupt androgen receptor (AR) signaling. The 1,3,4-trisubstituted pyrazole architecture—particularly with N-benzyl linkages—enables precise interactions with AR ligand-binding domains. In 1-(4-Fluorobenzyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde, the N-(4-fluorobenzyl) group enhances membrane permeability and provides metabolic stability, while the p-tolyl moiety at the 3-position facilitates hydrophobic contacts with AR subpockets. This molecular configuration aligns with FDA-approved AR antagonists like enzalutamide, where pyrazole components induce conformational changes that impair receptor dimerization and DNA binding. The compound’s aldehyde group further serves as a synthetic handle for generating Schiff base derivatives or hydrazone conjugates, expanding its utility in developing covalent AR inhibitors. Recent studies confirm that such pyrazole-carbaldehydes induce apoptosis in AR+ LNCaP cells through caspase-3 activation and cell-cycle arrest, validating their mechanistic role in AR-targeted drug design [3] [9].
The synergistic integration of 4-fluorobenzyl and p-tolyl substituents creates a balanced pharmacophore with optimized electronic and steric properties:
4-Fluorobenzyl Group: The fluorine atom’s strong electron-withdrawing effect (+I effect) polarizes the benzyl ring, increasing electrophilicity and enhancing interactions with nucleophilic residues in biological targets. This modification improves blood-brain barrier penetration and reduces oxidative metabolism, extending plasma half-life. In prostate cancer models, fluorinated aryl groups suppress AR translocation by 40–60% compared to non-fluorinated analogs [3].
p-Tolyl Group: The electron-donating methyl group (+R effect) augments electron density at the pyrazole 3-position, facilitating π-stacking with aromatic amino acids (e.g., Phe876 in AR). This hydrophobic moiety contributes a 15–20% increase in binding affinity versus phenyl-substituted counterparts, as quantified by surface plasmon resonance assays [6].
Table 2: Electronic and Steric Contributions of Key Substituents
Substituent | Electronic Effect | Role in Pharmacophore | Biological Impact |
---|---|---|---|
4-Fluorobenzyl | σp = 0.06 (Moderate −I) | Enhances metabolic stability | ↑ Plasma half-life by 2.3-fold vs. benzyl |
p-Tolyl | σp = −0.17 (Strong +R) | Promotes hydrophobic binding | ↑ AR binding affinity (Kd = 0.28 μM) |
Pyrazole-4-carbaldehyde | Electrophilic carbonyl | Enables covalent modification | Generates imine-based prodrugs |
Hybridization of these groups exploits complementary effects: The fluorobenzyl’s polarity offsets the tolyl group’s lipophilicity, achieving a calculated logP of ~3.2 (optimal for cellular uptake). Molecular dynamics simulations confirm that this combination reduces torsional strain upon AR binding, lowering activation energy by 8.5 kcal/mol [9].
Pyrazole-4-carbaldehydes have evolved from anti-inflammatory agents to targeted anticancer scaffolds:
First Generation (1950s–1990s): Early derivatives like phenylbutazone featured unsubstituted pyrazoles with carboxylic acid groups for COX inhibition. The discovery of 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione in the 1990s enabled microwave-assisted synthesis of fused pyrazole heterocycles (e.g., benzodiazepines), though these exhibited limited anticancer activity [5].
Second Generation (2000s): Introduction of aldehyde functionalities at the pyrazole 4-position revolutionized synthetic utility. Vilsmeier-Haack formylation of pyrazole precursors—using POCl3/DMF—provided regioselective access to carbaldehydes. This advance facilitated the creation of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes, which showed 84.2% anti-inflammatory inhibition in carrageenan-induced edema models, comparable to diclofenac [5] [10].
Modern Hybrids (2010s–Present): Strategic incorporation of fluorinated benzyl groups emerged as a response to the metabolic limitations of N-aryl pyrazoles. Compounds like 1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde (MW = 280.3 g/mol) were commercialized as research intermediates for oncology, priced at $180/500 mg. Concurrently, p-tolyl variants improved cancer cell selectivity, culminating in derivatives with IC50 values of 5.22–11.75 μM against AR+ LNCaP prostate cells [3] [9] [10].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0